molecular formula C13H16ClNO3 B5370900 (3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol

(3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol

Cat. No. B5370900
M. Wt: 269.72 g/mol
InChI Key: OGBNOGQBSZWOGE-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-47,497 and belongs to the class of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

(3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol acts as a potent agonist of the cannabinoid receptors. It binds to the CB1 and CB2 receptors and activates them, leading to various biochemical and physiological effects. The CB1 receptor is primarily found in the central nervous system and is involved in the regulation of pain, appetite, and mood. The CB2 receptor is primarily found in the immune system and is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in preclinical studies. It has also been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol in lab experiments is its potency as a cannabinoid receptor agonist. This allows for the study of various biochemical and physiological effects of cannabinoid receptor activation. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of (3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol. One direction is the investigation of its potential use in the treatment of various neurological disorders. Another direction is the study of its potential use in the regulation of immune responses and inflammation. Additionally, the development of more selective cannabinoid receptor agonists may help to overcome some of the limitations of using this compound in lab experiments.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a potent agonist of the cannabinoid receptors and exhibits various biochemical and physiological effects. Further research is needed to fully understand the potential of this compound in the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of (3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol involves several steps. The first step involves the protection of the hydroxyl group of piperidine with a tert-butyldimethylsilyl (TBDMS) group. The next step involves the reaction of the protected piperidine with 5-chloro-2-methylbenzoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting product is then deprotected by treatment with an acid such as trifluoroacetic acid (TFA) to obtain this compound.

Scientific Research Applications

(3S*,4S*)-1-(5-chloro-2-methylbenzoyl)piperidine-3,4-diol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. It is also being investigated for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

(5-chloro-2-methylphenyl)-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-8-2-3-9(14)6-10(8)13(18)15-5-4-11(16)12(17)7-15/h2-3,6,11-12,16-17H,4-5,7H2,1H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBNOGQBSZWOGE-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C(C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)C(=O)N2CC[C@@H]([C@H](C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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